

2-Amino-5-fluorobenzoic acid solubility in organic solvents

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Compound of Interest

Compound Name: 2-Amino-5-fluorobenzoic acid

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An In-depth Technical Guide on the Solubility of **2-Amino-5-fluorobenzoic Acid** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **2-Amino-5-fluorobenzoic acid** (5-FAA), a compound often used as a biochemical reagent and an antimetabolite in the tryptophan pathway in yeast.[1][2][3] Understanding its solubility in various organic solvents is crucial for its application in chemical synthesis, biological assays, and pharmaceutical formulation.

Quantitative Solubility Data

2-Amino-5-fluorobenzoic acid exhibits good solubility in polar aprotic and protic organic solvents.[1][4] Its molecular structure, featuring both a carboxylic acid and an amino group alongside a fluorinated aromatic ring, allows for interactions with a range of solvents.[4] The quantitative solubility data from available literature is summarized below. It is important to note that specific temperatures are not always provided for these approximate solubility values.

Solvent	Formula	Type	Solubility (approx.)	Source
Dimethyl Sulfoxide (DMSO)	C ₂ H ₆ OS	Polar Aprotic	30 mg/mL	[1][2][4]
100 mg/mL (with sonication)	[5]			
Dimethylformamide (DMF)	C ₃ H ₇ NO	Polar Aprotic	30 mg/mL	[1][2][4]
Ethanol	C ₂ H ₅ OH	Polar Protic	20 mg/mL	[1][2][4]
Methanol	CH ₃ OH	Polar Protic	Slightly Soluble	[6]
Phosphate-Buffered Saline (PBS, pH 7.2)	-	Aqueous Buffer	0.25 mg/mL	[1][2][4]

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in physicochemical characterization. Several robust methods are employed, ranging from equilibrium methods that are considered the gold standard to higher-throughput kinetic methods used in early-stage drug discovery.

Isothermal Equilibrium Solubility (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the most reliable technique for determining the thermodynamic solubility of a compound.[7] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.

Methodology:

- Preparation: An excess amount of solid **2-Amino-5-fluorobenzoic acid** is added to a vial containing the organic solvent of choice. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibrium is reached.[7]

- **Equilibration:** The vial is sealed and agitated in a constant temperature environment, typically using a shaker bath or rotator. The agitation period is crucial and should be long enough to ensure equilibrium is achieved, often 24 to 72 hours.[8]
- **Phase Separation:** After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is commonly achieved through centrifugation to pellet the excess solid or filtration using a chemically inert filter (e.g., PTFE) that does not adsorb the solute.[9]
- **Quantification:** The concentration of **2-Amino-5-fluorobenzoic acid** in the clear supernatant or filtrate is determined using a validated analytical method.
 - **High-Performance Liquid Chromatography (HPLC):** This is the preferred method as it allows for the separation and quantification of the parent compound, distinguishing it from any potential impurities or degradation products.[9] A calibration curve is prepared using standards of known concentrations to accurately determine the solubility.
 - **UV-Vis Spectroscopy:** A faster alternative to HPLC, this method can be used if **2-Amino-5-fluorobenzoic acid** has a distinct chromophore and the solvent does not interfere with its absorbance.[9][10] The concentration is determined by measuring the absorbance at a specific wavelength (λ_{max}) and comparing it to a standard curve.[11]

Kinetic Solubility by Nephelometry

Kinetic solubility assays are high-throughput methods used to assess the solubility of compounds under non-equilibrium conditions, which is often relevant for early drug discovery screening.[12] Nephelometry is a common technique for this purpose.[12][13]

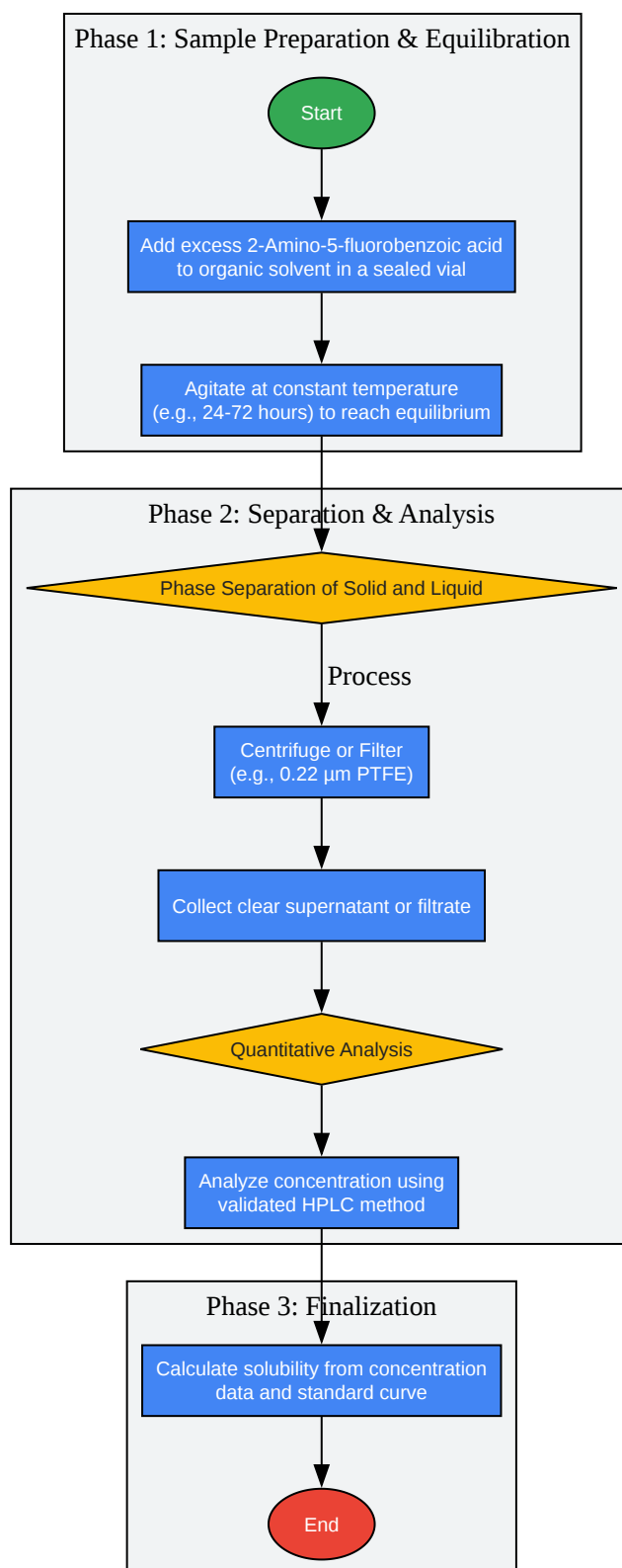
Methodology:

- **Stock Solution Preparation:** A high-concentration stock solution of **2-Amino-5-fluorobenzoic acid** is prepared, typically in 100% DMSO.[5]
- **Serial Dilution:** The stock solution is serially diluted in the chosen organic solvent directly within a microplate.

- **Precipitation and Measurement:** As the compound is introduced into the solvent, it may precipitate if its solubility limit is exceeded. A dedicated microplate nephelometer, such as the NEPHELOstar Plus, passes a laser beam through each well and measures the light scattered by the suspended particles (precipitate).^[12]
- **Data Analysis:** The intensity of the scattered light is plotted against the compound concentration. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.^[12]

Workflow Visualization

The following diagram illustrates the logical workflow for determining the equilibrium solubility of **2-Amino-5-fluorobenzoic acid** using the isothermal shake-flask method coupled with HPLC analysis.



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Caption: Workflow for solubility determination via the isothermal shake-flask method.

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